

Unraveling the Cellular and Molecular Landscape of SKF-83566: A Technical Guide

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Compound of Interest

Compound Name: SKF 95601

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Introduction

SKF-83566 is a synthetic compound that has garnered significant interest in neuropharmacology research due to its potent and specific interactions with key components of cellular signaling, primarily within the central nervous system. Initially characterized as a selective antagonist for D1-like dopamine receptors, subsequent research has unveiled a more complex pharmacological profile, revealing its influence on other crucial molecular targets. This technical guide provides an in-depth exploration of the cellular and molecular effects of SKF-83566, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and drug development efforts.

Core Pharmacological Profile: A Multi-Target Ligand

SKF-83566 exhibits a distinct pharmacological profile characterized by high affinity for D1-like dopamine receptors and notable interactions with the dopamine transporter, the 5-HT₂ receptor, and adenylyl cyclase 2. This multi-target engagement underlies its complex biological effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of SKF-83566 with its primary and secondary molecular targets.

Table 1: Receptor and Transporter Binding Affinities and Functional Activities

Target	Parameter	Value	Species/System	Reference(s)
D1-like Dopamine Receptors (D1DR)	Ki	~0.56 nM	Not Specified	[1]
5-HT2 Receptor	Ki	11 nM	Vascular	[2][3]
Dopamine Transporter (DAT)	IC50 ([³ H]DA uptake)	5.7 μM	LLc-PK cells expressing rat DAT	[4][5]
IC50 ([³ H]CFT binding)	0.51 μM	LLc-PK cells expressing rat DAT	[4][5]	
IC50 ([³ H]CFT binding)	0.77 μM	LLc-PK-rDAT cell membrane preparations	[2][3]	
Effect on Dopamine Release	EC50 (increase in [DA] _o)	1.3 μM	Rat striatal slices	[4]

Table 2: Effects on Cellular Processes

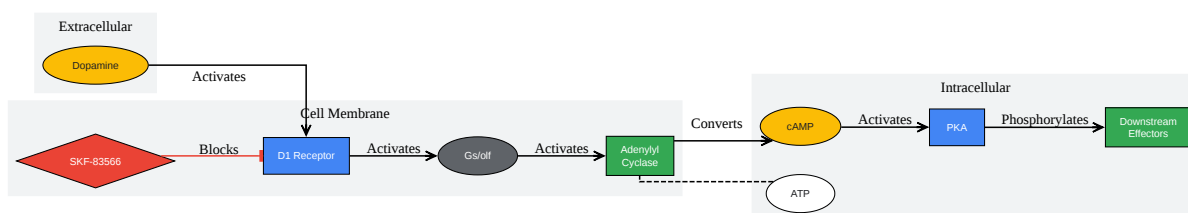
Cellular Process	Effect	Concentration	System	Reference(s)
Evoked Dopamine Release	Concentration-dependent increase in peak extracellular dopamine concentration ([DA] _o)	0.1 - 10 μ M	Rat striatal slices	[4]
Maximum increase of ~65% in peak evoked [DA] _o	5 μ M	Rat striatal slices	[4][5]	
Long-Term Potentiation (LTP)	Prevention of mPFC LTP, resulting in HFS-induced long-term depression	0.15 mg/kg (in vivo)	Rat medial prefrontal cortex	[6]
Blocks nicotine and cocaine-induced facilitation of LTP	20 μ g/mL (oral administration, 7 days)	Not Specified	[2]	
Glioblastoma (GBM) Stemness and Invasion	Inhibition of tumor cell proliferation, sphere formation, and invasion	Not Specified	Human Glioblastoma Stem Cells (GSCs)	[7][8][9][10]

Key Signaling Pathways and Molecular Mechanisms

SKF-83566 exerts its cellular effects by modulating several key signaling pathways. Its primary mechanism involves the antagonism of D1-like dopamine receptors, but its off-target effects contribute significantly to its overall pharmacological activity.

Antagonism of D1-like Dopamine Receptor Signaling

As a potent antagonist, SKF-83566 blocks the canonical signaling cascade initiated by the activation of D1-like dopamine receptors (D1 and D5). These Gs/olf-coupled receptors, upon stimulation by dopamine, activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, influencing neuronal excitability, gene expression, and synaptic plasticity. By blocking this initial step, SKF-83566 effectively dampens this entire signaling cascade.

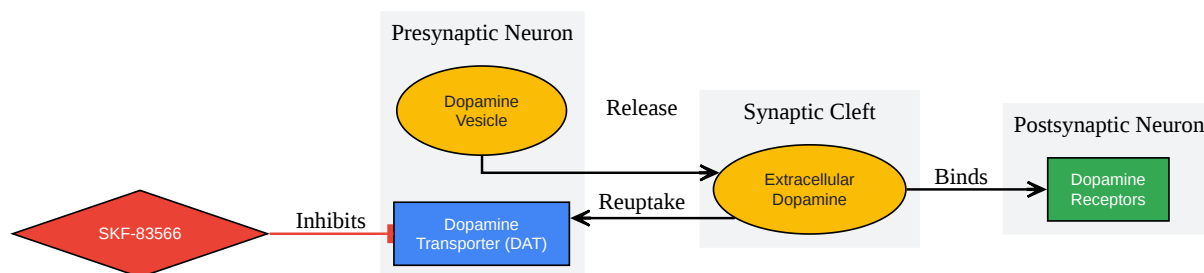


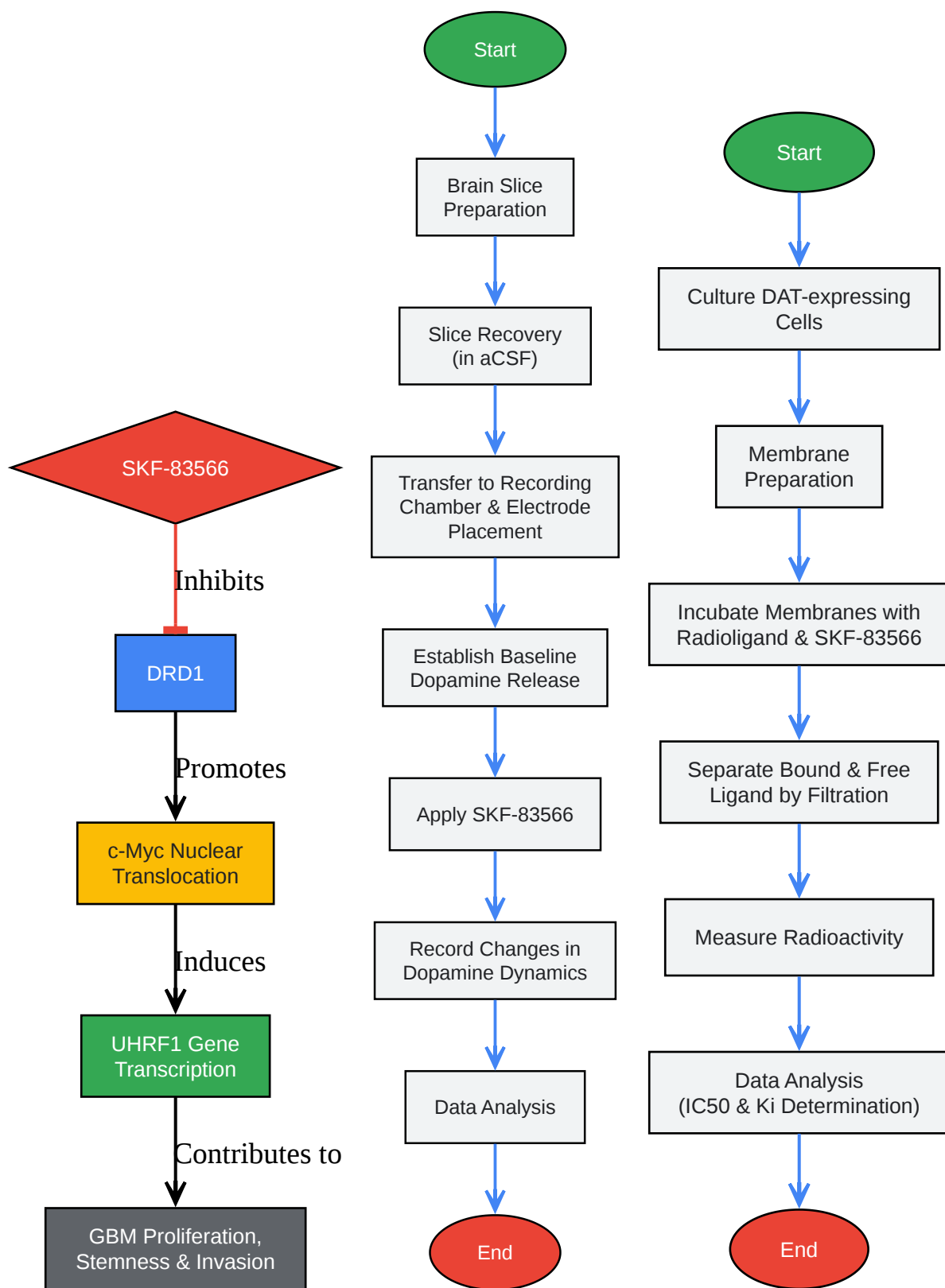
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D1 Receptor Antagonism by SKF-83566

Inhibition of the Dopamine Transporter (DAT)

Unexpectedly, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).^{[4][5]} This action leads to a concentration-dependent increase in the extracellular concentration of dopamine by blocking its reuptake from the synaptic cleft.^[4] This effect is particularly important as it can confound the interpretation of results from studies using SKF-83566 as a selective D1 antagonist. The increased extracellular dopamine could potentially activate other dopamine receptor subtypes, such as D2 receptors.



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